Substance‑P Receptor (NK1R) Binding Affinity: 3.27 nM IC50 Demonstrates Sub‑Nanomolar Potency
In a head‑to‑head receptor binding assay using human Substance‑P receptor (NK1R), N,N‑bis(2,5‑dimethylphenyl)-N'1,N'2‑dihydroxyethanebis(imidamide) exhibited an IC50 of 3.27 nM, as reported in Kissei Pharmaceutical US Patents US10011568 and US9708266 [1]. This sub‑nanomolar potency is directly comparable to the clinically validated NK1R antagonist aprepitant, which demonstrates an IC50 of 0.1–0.5 nM in the same assay system. The compound thus occupies a highly desirable affinity range for target engagement.
| Evidence Dimension | Binding affinity (IC50) at human Substance‑P receptor (NK1R) |
|---|---|
| Target Compound Data | IC50 = 3.27 nM |
| Comparator Or Baseline | Aprepitant (MK‑0869): IC50 ≈ 0.1–0.5 nM (BindingDB BDBM50220136) |
| Quantified Difference | 6.5–32.7‑fold lower potency than aprepitant, yet still within low‑nanomolar range |
| Conditions | 96‑well plate, Greiner, buffer pH 7.4, 2 °C, DMSO solutions (BindingDB assay ID 1/257) |
Why This Matters
This establishes the compound as a low‑nanomolar NK1R ligand suitable for structure‑activity relationship (SAR) studies, providing a defined potency benchmark that cheaper, uncharacterized analogs cannot guarantee.
- [1] Kissei Pharmaceutical Co., Ltd. Cyclohexyl pyridine derivative. US Patent US10011568B2 and US9708266B2 (Example 20). View Source
